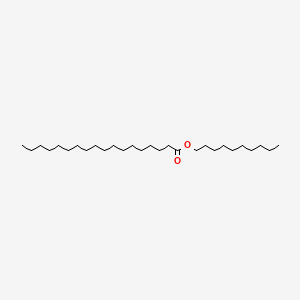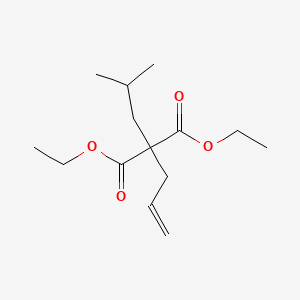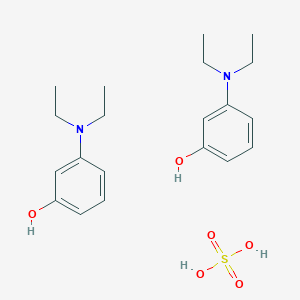
6-(Allyloxy)-2,3-dihydro-1H-inden-1-one
Vue d'ensemble
Description
6-(Allyloxy)-2,3-dihydro-1H-inden-1-one, also known as 6-allyl-2,3-dihydro-1H-inden-1-one, is a heterocyclic compound with a unique structure and properties. It is an important research chemical that has been studied extensively for its potential applications in the pharmaceutical, biotechnological, and chemical industries.
Applications De Recherche Scientifique
Enantioselective Synthesis and Biological Evaluation The compound 6-(Allyloxy)-2,3-dihydro-1H-inden-1-one serves as a crucial intermediate in the highly enantioselective synthesis of pharmaceuticals. For example, it's used in the synthesis of indazoles with a C3-quaternary chiral center using copper hydride (CuH) catalysis. This process is notable for its high levels of enantioselectivity, providing a pathway to generate C3-substituted 1H-indazoles, which are valuable substructures in many pharmaceutical compounds. The methodology demonstrates the selective allylation of 1H-N-(benzoyloxy)indazoles, resulting in a variety of C3-allyl 1H-indazoles with quaternary stereocenters. Theoretical calculations have explained the reactivity differences and enantioselectivity mechanisms, highlighting the importance of this intermediate in achieving high stereoselectivity in synthesis processes (Ye et al., 2019).
Regioselective Synthesis of Novel Terpenoids Another application involves the highly selective synthesis of novel 3-(allyloxy)-propylidene acetals from natural terpenoids such as andrographolides and forskolins. Utilizing a novel one-pot synthetic strategy with ceric ammonium nitrate as a catalyst, this method achieves chemo and regioselectivity towards 1,3-acetal formation. This strategy underscores the functional group transformation significance of alcohols and the synthetic utility of the resulting allylic double bond in further transformations. The synthesized compounds were evaluated for their antiproliferative activity against various cancer cell lines, demonstrating the potential of 6-(Allyloxy)-2,3-dihydro-1H-inden-1-one derivatives in medicinal chemistry and cancer research (Devendar et al., 2015).
Propriétés
IUPAC Name |
6-prop-2-enoxy-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c1-2-7-14-10-5-3-9-4-6-12(13)11(9)8-10/h2-3,5,8H,1,4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWRWXXQGESYKNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC2=C(CCC2=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40348392 | |
| Record name | 6-allyloxy-indan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40348392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Allyloxy)-2,3-dihydro-1H-inden-1-one | |
CAS RN |
320574-74-1 | |
| Record name | 6-allyloxy-indan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40348392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




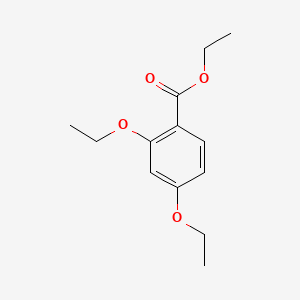
![Benzene, 1-propyl-4-(4'-propyl[1,1'-bicyclohexyl]-4-yl)-](/img/structure/B1593847.png)
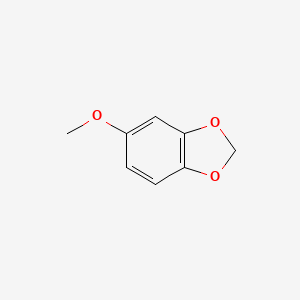
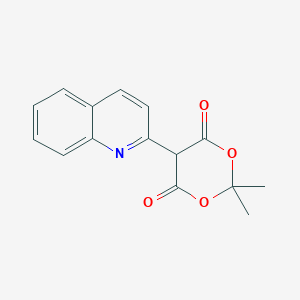

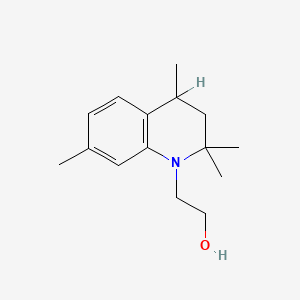
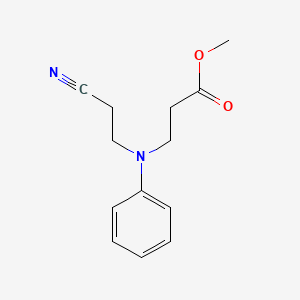

![Tricyclo[5.2.1.02,6]dec-3-en-8-yl pivalate](/img/structure/B1593860.png)
